5-Carbamoyl-2-hydroxybenzoyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
60795-46-2 |
|---|---|
Molecular Formula |
C8H6ClNO3 |
Molecular Weight |
199.59 g/mol |
IUPAC Name |
5-carbamoyl-2-hydroxybenzoyl chloride |
InChI |
InChI=1S/C8H6ClNO3/c9-7(12)5-3-4(8(10)13)1-2-6(5)11/h1-3,11H,(H2,10,13) |
InChI Key |
BWIPNDLSCKBUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(=O)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Carbamoyl 2 Hydroxybenzoyl Chloride
Retrosynthetic Analysis for the Target Compound
A retrosynthetic analysis of 5-carbamoyl-2-hydroxybenzoyl chloride provides a logical framework for devising its synthesis. The primary disconnection is at the acyl chloride functional group, leading back to the more stable carboxylic acid precursor, 5-carbamoyl-2-hydroxybenzoic acid. This transformation is a standard conversion for which numerous chlorinating agents are available.
Approaches to Carboxylic Acid Precursors
The synthesis of the crucial intermediate, 5-carbamoyl-2-hydroxybenzoic acid, can be approached through several distinct routes, each with its own set of advantages and challenges.
Synthesis of 5-Carbamoyl-2-hydroxybenzoic Acid
The direct introduction of a carbamoyl (B1232498) group onto the salicylic (B10762653) acid backbone in a regioselective manner is a significant synthetic challenge. While direct C-H amidation techniques have been developed for some aromatic systems, their application to electron-rich and multi-functionalized rings like salicylic acid is not well-established. Such a direct approach would require overcoming challenges related to the directing effects of the existing hydroxyl and carboxyl groups to achieve the desired 5-position substitution.
A more practical approach involves multi-step syntheses starting from readily available precursors. One plausible route begins with 5-nitrosalicylic acid. The nitro group can be reduced to an amino group, yielding 5-aminosalicylic acid. The subsequent conversion of the amino group to a carbamoyl group can be achieved through various methods, such as reaction with a cyanate (B1221674) or by a two-step process involving phosgenation to form an isocyanate followed by reaction with ammonia.
Another convergent approach could start from 5-carboxy-2-hydroxybenzoic acid. The selective amidation of the 5-carboxyl group while leaving the 1-carboxyl group intact would be the key challenge. This could potentially be achieved by first protecting the 1-carboxyl group, for instance as an ester, then activating and amidating the 5-carboxyl group, followed by deprotection.
| Starting Material | Key Transformations | Intermediate(s) |
| 5-Nitrosalicylic Acid | 1. Reduction of nitro group2. Conversion of amino to carbamoyl | 5-Aminosalicylic Acid |
| 5-Carboxy-2-hydroxybenzoic Acid | 1. Selective protection of 1-carboxyl2. Amidation of 5-carboxyl3. Deprotection | Protected dicarboxylic acid |
The regioselectivity of the synthesis is primarily dictated by the choice of the starting material. By beginning with a 5-substituted salicylic acid derivative, such as 5-aminosalicylic acid or 5-nitrosalicylic acid, the carbamoyl group is ensured to be at the desired position. The directing effects of the hydroxyl and carboxyl groups in salicylic acid itself typically favor electrophilic substitution at the 3- and 5-positions, which could be exploited in a carefully designed synthesis, though achieving high selectivity for the 5-position over the 3-position can be challenging.
Purification and Isolation Strategies for Acid Chlorides
The purification of acyl chlorides is critical due to their high reactivity, particularly their sensitivity to moisture. All operations should be conducted in a dry environment using anhydrous solvents and equipment. researchgate.net
For solid acid chlorides, such as the expected this compound, recrystallization is a common purification method. lookchem.com Suitable solvents must be inert to the acyl chloride functionality; these include dry, alcohol-free options like toluene, petroleum ether, or mixtures thereof. lookchem.com Hydroxylic or basic solvents must be strictly avoided. lookchem.com
Impurities in acyl chloride synthesis often include the unreacted carboxylic acid and hydrogen chloride. lookchem.com While fractional distillation is a primary method for purifying liquid acyl chlorides, it is not suitable for non-volatile or thermally unstable solids. chemguide.co.uklibretexts.orgthieme-connect.com For solid products, the following strategies are more applicable:
Washing: The crude product can sometimes be washed to remove impurities. For instance, dissolving the product in an inert solvent (e.g., dry toluene) and washing with a dilute sodium bicarbonate solution can remove acidic contaminants. However, this procedure is hazardous with highly hydrolyzable acid chlorides and must be performed with extreme caution. lookchem.com
Recrystallization: This is often the most effective method for purifying solid acid chlorides. The choice of a suitable solvent or solvent pair (e.g., toluene-petroleum ether) is key to obtaining a high-purity crystalline product. lookchem.com
Vacuum Drying: After isolation by filtration, the solid product should be thoroughly dried under a vacuum, possibly over a strong drying agent, to remove any residual solvent and moisture. lookchem.com
A method for purifying carbonyl chlorides produced using thionyl chloride involves treating the crude product with a hydrohalide of a carboxamide, which forms a separate phase containing impurities that can then be physically separated. google.comgoogle.com
| Technique | Description | Applicability | Reference |
|---|---|---|---|
| Recrystallization | Dissolving the solid in a hot, inert solvent and cooling to form pure crystals. | Solid acid chlorides. | lookchem.com |
| Fractional Distillation | Separating components of a liquid mixture based on boiling points. | Liquid, thermally stable acid chlorides. | chemguide.co.uklibretexts.org |
| Solvent Washing | Using an immiscible liquid to remove impurities. | Can remove acidic impurities but is hazardous. | lookchem.com |
| Vacuum Drying | Removing residual solvents and moisture under reduced pressure. | Final drying step for solid products. | lookchem.com |
Reactivity and Chemical Transformations of 5 Carbamoyl 2 Hydroxybenzoyl Chloride
Nucleophilic Acyl Substitution Reactions at the Benzoyl Chloride Moiety
The benzoyl chloride functional group is a highly reactive acylating agent due to the strong electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The general mechanism proceeds through a two-step addition-elimination pathway, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. fishersci.it
Amidation Reactions with Various Amines
The reaction of 5-Carbamoyl-2-hydroxybenzoyl chloride with primary or secondary amines is a facile process that yields N-substituted amides. This transformation, often referred to as the Schotten-Baumann reaction, is typically rapid and can be carried out under mild conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. fishersci.ithud.ac.uk
Primary and secondary amines act as potent nucleophiles, readily attacking the electrophilic carbonyl carbon of the benzoyl chloride. This reaction is highly efficient for the formation of a stable amide bond. A diverse array of amines can be utilized, leading to a wide variety of N-substituted 5-carbamoyl-2-hydroxybenzamides. The reaction is general for many types of amines, including aliphatic, benzylic, and aromatic amines.
Interactive Data Table: Examples of Amidation Reactions
| Amine Nucleophile | Product Name |
| Benzylamine | N-Benzyl-5-carbamoyl-2-hydroxybenzamide |
| Aniline | 5-Carbamoyl-2-hydroxy-N-phenylbenzamide |
| Pyrrolidine | (5-Carbamoyl-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone |
| Diethylamine | N,N-Diethyl-5-carbamoyl-2-hydroxybenzamide |
The N-substituted 5-carbamoyl-2-hydroxybenzamides formed from amidation reactions are valuable intermediates for the synthesis of heterocyclic compounds. The presence of the ortho-hydroxyl group allows for potential intramolecular cyclization reactions. For example, under certain conditions, the phenolic hydroxyl group can act as an internal nucleophile, attacking the amide carbonyl in a cyclodehydration reaction to form a 1,3-benzoxazin-4-one ring system. The feasibility and conditions for such cyclizations depend on the nature of the substituent on the amide nitrogen. researchgate.net While direct cyclization of these specific amides requires specific investigation, the formation of heterocyclic rings from appropriately substituted salicylamides is a known synthetic strategy. jocpr.comresearchgate.net
Esterification Reactions with Hydroxyl-Containing Nucleophiles
This compound reacts readily and often exothermically with alcohols and phenols to form the corresponding esters. chemguide.co.uk This nucleophilic acyl substitution proceeds rapidly, typically in the presence of a base such as pyridine to scavenge the HCl produced. youtube.com The reaction is a common and effective method for ester synthesis. The phenolic hydroxyl group of the benzoyl chloride itself does not typically interfere if the reaction is carried out under basic conditions at low temperatures, where the external alcohol is the more available nucleophile.
Interactive Data Table: Examples of Esterification Reactions
| Hydroxyl Nucleophile | Product Name |
| Methanol | Methyl 5-carbamoyl-2-hydroxybenzoate |
| Ethanol | Ethyl 5-carbamoyl-2-hydroxybenzoate |
| Phenol (B47542) | Phenyl 5-carbamoyl-2-hydroxybenzoate |
| Isopropanol | Isopropyl 5-carbamoyl-2-hydroxybenzoate |
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
The reaction of acyl chlorides with strong carbon nucleophiles like Grignard reagents (R-MgX) or organolithium reagents (R-Li) is a powerful method for carbon-carbon bond formation. libretexts.org Typically, the reaction does not stop after the substitution of the chloride. The initial product is a ketone, which is itself highly reactive toward the organometallic reagent. wisc.edu Consequently, a second equivalent of the organometallic reagent immediately adds to the ketone carbonyl in a nucleophilic addition reaction. After an acidic workup, the final product is a tertiary alcohol where two of the alkyl/aryl groups originate from the organometallic reagent.
It is sometimes possible to isolate the ketone intermediate, particularly with less reactive organometallic reagents (like organocuprates) or by using specific reaction conditions for aryl acid chlorides, such as the addition of certain amine ligands that moderate the reactivity of the Grignard reagent. wisc.edu However, the formation of the tertiary alcohol is the more common outcome with Grignard and organolithium reagents. lookchem.com
Reactivity of the Carbamoyl (B1232498) Functional Group
The carbamoyl functional group (-CONH₂) is significantly less reactive than the benzoyl chloride moiety. Under the mild conditions typically used for nucleophilic acyl substitution at the benzoyl chloride, the carbamoyl group generally remains intact. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, reducing the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon. researchgate.net
Hydrolysis Pathways of the Carbamoyl Group
The carbamoyl group, being a primary amide, is susceptible to hydrolysis under both acidic and basic conditions to yield 5-carboxy-2-hydroxybenzoyl chloride, although the high reactivity of the acyl chloride group complicates this transformation in aqueous environments. The hydrolysis of amides is a well-studied process, and its kinetics can be influenced by factors such as pH and the presence of substituents on the aromatic ring.
Under acidic conditions, the hydrolysis of benzamides typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Studies on the hydrolysis of substituted N-trimethylammoniobenzamides in concentrated sulfuric acid have shown that the reaction proceeds via a unimolecular decomposition of the N-protonated substrate. The rates of these reactions are sensitive to the electronic effects of the substituents on the aromatic ring. rsc.org
In alkaline hydrolysis, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. acs.org The rate of hydrolysis is dependent on the concentration of the hydroxide ion. For N-substituted amides, both inductive and steric effects of the substituents on the nitrogen atom can influence the reaction rate. researchgate.netacs.org While this compound is a primary amide, the electronic nature of the substituents on the benzoyl ring will play a crucial role in the hydrolysis kinetics.
| Condition | General Mechanism | Key Intermediates | Factors Influencing Rate |
| Acidic | Protonation of carbonyl oxygen followed by nucleophilic attack of water. rsc.org | N-protonated substrate, acyl cation intermediates. rsc.org | Acidity of the medium, electronic effects of ring substituents. rsc.org |
| Basic | Nucleophilic attack of hydroxide ion on the carbonyl carbon. acs.org | Tetrahedral intermediate. | Concentration of base, steric and inductive effects of substituents. researchgate.netacs.org |
This table summarizes the general pathways for amide hydrolysis based on analogous systems.
Transformations Involving the Amide Nitrogen (e.g., Alkylation, Acylation)
The nitrogen atom of the primary carbamoyl group in this compound is nucleophilic and can undergo reactions such as alkylation and acylation. However, the nucleophilicity of the amide nitrogen is significantly lower than that of an amine due to the delocalization of the lone pair of electrons into the adjacent carbonyl group.
N-Alkylation: The alkylation of primary amides typically requires strong bases to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion. researchgate.net Common bases used for this purpose include sodium hydride (NaH) or potassium hydroxide (KOH) in a suitable aprotic solvent. researchgate.net The resulting amidate can then react with an alkyl halide in a nucleophilic substitution reaction. It is important to note that O-alkylation can be a competing reaction, especially with highly electrophilic alkylating agents. researchgate.net The choice of base, solvent, and reaction conditions can influence the N- versus O-alkylation ratio. researchgate.net
N-Acylation: N-acylation of the carbamoyl group would lead to the formation of an imide. This reaction is generally challenging for primary amides due to their reduced nucleophilicity. However, under forcing conditions or with highly reactive acylating agents, acylation can occur. The synthesis of N-benzoyl-2-hydroxybenzamides, for instance, is achieved by reacting salicylamide (B354443) with acid chlorides in refluxing pyridine. nih.gov This suggests that the amide nitrogen can be acylated under appropriate conditions.
| Transformation | Reagents and Conditions | Potential Products | Challenges |
| N-Alkylation | Alkyl halide, strong base (e.g., NaH, KOH). researchgate.net | 5-(N-alkylcarbamoyl)-2-hydroxybenzoyl chloride | Competition with O-alkylation, potential for amide hydrolysis under basic conditions. researchgate.net |
| N-Acylation | Acyl chloride or anhydride (B1165640), base (e.g., pyridine). nih.gov | 5-(N-acylcarbamoyl)-2-hydroxybenzoyl chloride (an imide derivative) | Low nucleophilicity of the amide nitrogen. |
This table outlines potential transformations of the amide nitrogen based on general amide chemistry.
Reactivity of the Hydroxyl Functional Group
The phenolic hydroxyl group in this compound is a versatile functional group that can participate in a variety of reactions, most notably O-acylation and O-alkylation. Its reactivity is influenced by its acidity and the nucleophilicity of the corresponding phenoxide ion.
O-Acylation and O-Alkylation Reactions
O-Acylation: The hydroxyl group can be readily acylated to form an ester. This reaction is typically carried out using an acyl chloride or anhydride in the presence of a base, such as pyridine or triethylamine, to neutralize the liberated acid. The acylation of phenols is a common transformation. researchgate.net Given the presence of the highly reactive benzoyl chloride moiety within the same molecule, intermolecular O-acylation with an external acylating agent would need to be carefully controlled to avoid polymerization or other side reactions.
O-Alkylation: O-alkylation of the hydroxyl group to form an ether can be achieved via the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
The key difference between O-acylation and N-acylation lies in the atom to which the acyl group is attached. O-acylation results in an oxygen-containing product (ester), while N-acylation yields a nitrogen-containing product (amide or imide). differencebetween.combrainly.in
| Reaction | Typical Reagents | Product Type | Notes |
| O-Acylation | Acyl chloride/anhydride, base (e.g., pyridine). researchgate.net | Ester | A common and generally high-yielding reaction for phenols. |
| O-Alkylation | Alkyl halide, base (e.g., K2CO3, NaOH). | Ether | Proceeds via the Williamson ether synthesis. |
This table summarizes the primary reactions of the hydroxyl group.
Intramolecular Cyclization Possibilities
The ortho positioning of the hydroxyl and acyl chloride groups in this compound creates the potential for intramolecular cyclization reactions. Under basic conditions, deprotonation of the hydroxyl group would generate a nucleophilic phenoxide that could potentially attack the electrophilic carbonyl carbon of the acyl chloride. However, such a cyclization would lead to a highly strained four-membered ring (an oxetanone), which is generally unfavorable.
More plausible intramolecular cyclization reactions could occur if the acyl chloride first reacts with a bidentate nucleophile. For instance, reaction with a hydrazine (B178648) derivative could be followed by cyclization involving the hydroxyl group to form heterocyclic systems like benzo-1,3,4-oxadiazepines. um.edu.myresearchgate.net Similarly, reactions with other nucleophiles could lead to various heterocyclic structures through subsequent intramolecular reactions involving the hydroxyl group.
Selectivity in Multi-Functional Group Reactions
The presence of three reactive sites in this compound makes chemoselectivity a critical consideration in its chemical transformations. The relative reactivity of the functional groups is generally acyl chloride > hydroxyl > carbamoyl.
Chemoselective Transformations
By carefully selecting reagents and reaction conditions, it is possible to achieve selective reactions at one functional group while leaving the others intact.
Reactions at the Acyl Chloride: The acyl chloride is the most electrophilic site and will react preferentially with most nucleophiles. For example, reaction with an amine at low temperature would likely lead to the formation of the corresponding amide at the acyl chloride position, leaving the hydroxyl and carbamoyl groups untouched. The high reactivity of acid chlorides makes them ideal for such chemoselective transformations. nih.gov
Reactions at the Hydroxyl Group: To react selectively at the hydroxyl group, the more reactive acyl chloride must first be addressed. This could be achieved by converting the acyl chloride to a less reactive derivative, such as an ester, and then proceeding with reactions at the hydroxyl group.
Reactions at the Carbamoyl Group: Selective reaction at the carbamoyl group is the most challenging due to its lower reactivity compared to the acyl chloride and hydroxyl groups. Protection of the other two functional groups would likely be necessary to achieve selective transformations at the amide nitrogen.
The difference in reactivity between different types of acyl chlorides, such as aroyl chlorides and sulfonyl chlorides, has been exploited to achieve chemoselectivity. nih.gov A similar principle can be applied to the different functional groups in this compound, where the aroyl chloride is expected to be significantly more reactive than the carbamoyl group towards nucleophiles.
Protecting Group Strategies for Orthogonal Reactivity
In the chemical synthesis and modification of polyfunctional molecules like this compound, protecting group strategies are paramount. These strategies allow for the temporary masking of one or more reactive functional groups, thereby enabling selective transformations at other positions within the molecule. For this compound, which possesses three distinct reactive sites—a phenolic hydroxyl group, a primary carbamoyl (amide) group, and an acyl chloride—the application of orthogonal protecting groups is essential for achieving controlled and predictable chemical transformations. Orthogonal protecting groups are distinct classes of temporary moieties that can be removed under specific and different conditions, without affecting other protecting groups in the molecule. wikipedia.org This allows for the sequential unmasking and reaction of the functional groups.
The primary challenge in the chemistry of this compound and its parent carboxylic acid is the similar reactivity of the hydroxyl and carbamoyl groups under many reaction conditions. For instance, both groups can react with electrophiles. Therefore, to achieve selective reaction at the acyl chloride, or to selectively modify one of the other two functional groups, a carefully designed protection strategy is necessary.
Protecting the Phenolic Hydroxyl Group:
The phenolic hydroxyl group is acidic and nucleophilic, making it susceptible to a variety of reactions. Common strategies for its protection involve conversion to an ether or a silyl (B83357) ether.
Benzyl (B1604629) Ethers (Bn): The hydroxyl group can be converted to a benzyl ether by reaction with benzyl bromide in the presence of a base. Benzyl ethers are robust and are stable to a wide range of acidic and basic conditions. Their removal is typically achieved by catalytic hydrogenolysis (e.g., H₂, Pd/C), which does not affect many other functional groups, including amides and silyl ethers, making it an excellent orthogonal strategy. wiley-vch.de
tert-Butyldimethylsilyl (TBDMS) Ethers: Silyl ethers are another popular choice for protecting hydroxyl groups. The reaction of the phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) affords the TBDMS ether. Silyl ethers are generally stable to basic conditions but are readily cleaved by fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acidic conditions. harvard.edu The choice between an acid-labile or fluoride-labile silyl group provides further orthogonality.
Protecting the Carbamoyl (Amide) Group:
The primary amide of the carbamoyl group has N-H bonds that can be deprotonated, and the nitrogen atom can be nucleophilic. Protection of the amide is crucial to prevent unwanted side reactions during the activation of the carboxylic acid to the benzoyl chloride or during reactions involving the hydroxyl group.
tert-Butoxycarbonyl (Boc) Group: The amide nitrogen can be protected with a Boc group by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily removed with strong acids, such as trifluoroacetic acid (TFA). organic-chemistry.org This acid-lability makes it orthogonal to benzyl ethers (removed by hydrogenolysis) and many silyl ethers (removed by fluoride).
9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is another common protecting group for amines and amides. It is introduced using Fmoc-Cl or Fmoc-OSu. The key feature of the Fmoc group is its lability to basic conditions (e.g., piperidine (B6355638) in DMF), while being stable to acidic conditions and hydrogenolysis. organic-chemistry.org This makes it orthogonal to both Boc and benzyl protecting groups.
An Orthogonal Strategy in Practice:
A plausible orthogonal protecting group strategy for 5-Carbamoyl-2-hydroxybenzoic acid, to allow for selective reaction at the carboxyl group (and subsequent conversion to the benzoyl chloride), would be as follows:
Selective O-Protection: The phenolic hydroxyl group could be protected as a benzyl ether. This would involve reacting 5-Carbamoyl-2-hydroxybenzoic acid with benzyl bromide and a suitable base.
Selective N-Protection: The carbamoyl group could then be protected with a Boc group using Boc₂O. The resulting compound would have both the hydroxyl and carbamoyl groups masked with protecting groups that are stable under the conditions required for the next step.
Carboxylic Acid Activation: The carboxylic acid can then be converted to the highly reactive 5-carbamoyl(Boc)-2-(benzyloxy)benzoyl chloride, for example, by using thionyl chloride or oxalyl chloride. This acyl chloride can then undergo a variety of nucleophilic acyl substitution reactions.
Sequential Deprotection: Following the desired reaction at the acyl chloride position, the protecting groups can be removed selectively. For instance, the Boc group can be removed with TFA to liberate the primary amide, while the benzyl ether remains intact. Subsequently, the benzyl group can be removed by hydrogenolysis to unmask the phenolic hydroxyl group.
The choice of protecting groups can be tailored to the specific reaction sequence planned. For example, if a reaction requires basic conditions, an acid-labile protecting group for the hydroxyl (e.g., a silyl ether) and a base-stable group for the amide would be chosen.
Below are interactive data tables summarizing common protecting groups for the hydroxyl and carbamoyl functionalities and their orthogonality.
Table 1: Protecting Groups for the Hydroxyl Functionality
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Orthogonal To |
|---|---|---|---|---|
| Benzyl | Bn | Benzyl bromide (BnBr), Base | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc, Silyl ethers |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | F⁻ (e.g., TBAF), Acid | Bn, Fmoc |
Table 2: Protecting Groups for the Carbamoyl (Amide) Functionality
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Orthogonal To |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) | Bn, Fmoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Base | Base (e.g., Piperidine) | Bn, Boc, Silyl ethers |
This systematic application of orthogonal protecting groups is a powerful tool that enables complex and selective chemical modifications of this compound, facilitating its use in the synthesis of a wide range of more complex molecules.
Spectroscopic Characterization Techniques and Structural Elucidation
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. For 5-Carbamoyl-2-hydroxybenzoyl chloride, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features: the hydroxyl group, the carbamoyl (B1232498) group, and the benzoyl chloride moiety, all attached to a benzene (B151609) ring.
The presence of the hydroxyl (-OH) group is anticipated to produce a broad absorption band in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the phenolic hydroxyl group is expected to appear in the 1260-1180 cm⁻¹ range.
The carbamoyl (-CONH₂) group will be identifiable by several key absorptions. The N-H stretching vibrations of the primary amide are expected to produce two distinct bands in the 3350-3180 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The amide I band, which is primarily due to the C=O stretching vibration, is anticipated to be a strong absorption in the range of 1680-1630 cm⁻¹. The amide II band, resulting from N-H bending and C-N stretching vibrations, is expected to appear around 1640-1590 cm⁻¹.
The benzoyl chloride functional group (-COCl) will also have a characteristic C=O stretching vibration. Due to the electron-withdrawing effect of the chlorine atom, this carbonyl stretch is expected at a higher frequency than that of the amide, typically in the range of 1800-1770 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 850 and 550 cm⁻¹.
Finally, the aromatic ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring will also give rise to specific C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H stretch (broad) | 3400-3200 |
| Carbamoyl -CONH₂ | N-H stretch (asymmetric and symmetric) | 3350-3180 |
| Benzoyl Chloride -COCl | C=O stretch | 1800-1770 |
| Carbamoyl -CONH₂ | C=O stretch (Amide I) | 1680-1630 |
| Carbamoyl -CONH₂ | N-H bend (Amide II) | 1640-1590 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Phenolic -OH | C-O stretch | 1260-1180 |
| Aromatic Ring | C-H out-of-plane bend | 900-690 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR would provide crucial information for the structural confirmation of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the three protons on the substituted benzene ring. Based on the substitution pattern (hydroxyl at C2, carbamoyl at C5, and benzoyl chloride at C1), we can predict the approximate chemical shifts. The proton ortho to the hydroxyl group (at C3) would likely appear around 7.0-7.2 ppm. The proton ortho to the carbamoyl group (at C6) would be expected in the region of 7.8-8.0 ppm, and the proton at C4 would likely resonate around 7.5-7.7 ppm. The amide protons (-CONH₂) are expected to appear as two broad singlets in the range of 7.5-8.5 ppm, due to restricted rotation around the C-N bond. The phenolic hydroxyl proton (-OH) is anticipated to be a broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration, but typically appearing downfield, potentially in the 10.0-12.0 ppm range.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. We would expect to see signals for the two carbonyl carbons, the six aromatic carbons. The carbonyl carbon of the benzoyl chloride (-COCl) is expected to be the most downfield, likely in the 165-170 ppm region. The carbonyl carbon of the amide (-CONH₂) would likely appear around 168-172 ppm. The aromatic carbons would resonate in the typical range of 110-160 ppm. The carbon bearing the hydroxyl group (C2) would be shifted downfield to around 155-160 ppm, while the carbon attached to the benzoyl chloride (C1) would be in the 130-135 ppm range. The remaining aromatic carbons would have chemical shifts influenced by the electronic effects of the substituents.
Table 2: Predicted ¹H NMR Spectroscopy Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (at C3) | 7.0-7.2 | Doublet |
| Aromatic H (at C4) | 7.5-7.7 | Doublet of Doublets |
| Aromatic H (at C6) | 7.8-8.0 | Doublet |
| Amide -NH₂ | 7.5-8.5 | Two Broad Singlets |
Table 3: Predicted ¹³C NMR Spectroscopy Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C (-COCl) | 165-170 |
| Carbonyl C (-CONH₂) | 168-172 |
| Aromatic C (at C2, attached to -OH) | 155-160 |
| Aromatic C (at C1, attached to -COCl) | 130-135 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₈H₆ClNO₃), the expected monoisotopic mass is approximately 200.0063 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 200. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion, with an M+2 peak at m/z 202 having an intensity of approximately one-third that of the M⁺ peak, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A primary fragmentation would be the loss of a chlorine radical to form an acylium ion at m/z 165. Another likely fragmentation would be the loss of the entire carbamoyl group (-CONH₂) as a neutral molecule, leading to a fragment at m/z 156. Further fragmentation of the aromatic ring structure would also be expected.
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Predicted Fragment |
|---|---|
| 200/202 | [M]⁺ (Molecular Ion) |
| 165 | [M - Cl]⁺ |
Advanced Spectroscopic Methods (e.g., 2D NMR, HRMS)
To provide an unequivocal structural confirmation of this compound, advanced spectroscopic methods would be employed.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the molecule. This would confirm the molecular formula as C₈H₆ClNO₃, distinguishing it from any other compounds with the same nominal mass. For instance, an exact mass measurement of 200.0063 would be strong evidence for the proposed structure.
By combining the information from these various spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.
Theoretical and Computational Studies on 5 Carbamoyl 2 Hydroxybenzoyl Chloride
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5-Carbamoyl-2-hydroxybenzoyl chloride, DFT calculations, commonly employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to optimize the molecular geometry to its lowest energy state. This analysis provides detailed information on bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's spatial arrangement and intramolecular interactions.
The optimized structure reveals key features, such as the planarity of the benzene (B151609) ring and the orientation of the carbamoyl (B1232498) and benzoyl chloride substituents. An important structural aspect is the potential for an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the carbonyl oxygen of the benzoyl chloride moiety, which can significantly influence the molecule's conformation and stability.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations This table contains interactive elements. You can sort and filter the data to explore the predicted molecular geometry.
Molecular Orbital Analysis (HOMO-LUMO Gaps and Energies)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity.
Table 2: Predicted Frontier Orbital Energies of this compound Explore the interactive data below to understand the electronic properties of the molecule.
Conformational Analysis and Stability Studies
Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt through the rotation of its single bonds. For this compound, the key dihedral angles are those associated with the rotation of the carbamoyl and benzoyl chloride groups relative to the benzene ring.
Computational scans of the potential energy surface, performed by systematically rotating these bonds, can identify the most stable conformers (energy minima). The stability of different conformers is influenced by factors such as steric hindrance and intramolecular hydrogen bonding. A significant stabilizing interaction is the hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the acid chloride. This interaction restricts the rotation of the benzoyl chloride group and favors a planar conformation. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization.
Theoretical vibrational frequencies can be calculated using DFT methods. These calculations predict the positions of absorption bands in the Infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes include the O-H stretch of the hydroxyl group, N-H stretches of the carbamoyl group, C=O stretches of both the acid chloride and amide functionalities, and the C-Cl stretch.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally, often using the Gauge-Independent Atomic Orbital (GIAO) method. These predictions for ¹H and ¹³C chemical shifts aid in the interpretation of experimental NMR spectra and the structural elucidation of the molecule.
Table 3: Predicted Key Vibrational Frequencies for this compound This interactive table shows the predicted vibrational frequencies for key functional groups.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound Filter and sort this table to examine the predicted ¹³C NMR shifts for different carbon atoms.
Mechanistic Investigations of Key Reactions using Computational Methods
Computational methods are highly effective for investigating the mechanisms of chemical reactions. For this compound, a key reaction is the acylation of nucleophiles, such as alcohols or amines. The high reactivity of the benzoyl chloride group makes it a primary site for such reactions.
Theoretical studies can map the entire reaction pathway, identifying transition states, intermediates, and calculating activation energies. For instance, the hydrolysis of the benzoyl chloride group can be modeled to determine whether it proceeds through an SN1-like mechanism (involving a carbocation intermediate) or an SN2-like mechanism (with concerted bond-making and breaking). Such studies provide a detailed, atomistic understanding of the reaction dynamics and factors influencing reactivity and selectivity.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential.
For this compound, the MEP map would show:
Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. They are expected to be located around the oxygen atoms of the hydroxyl and both carbonyl groups, as well as the nitrogen atom of the carbamoyl group.
Positive Potential (Blue): These areas are electron-deficient and are the likely sites for nucleophilic attack. The most positive potential is anticipated on the carbonyl carbon of the highly reactive benzoyl chloride group, confirming it as the primary site for acylation reactions. The hydrogen atoms, particularly the hydroxyl proton, will also exhibit positive potential.
The MEP map provides a clear visual guide to the molecule's reactivity, corroborating the insights gained from frontier molecular orbital analysis.
Non-Covalent Interaction (NCI) Analysis
Theoretical and computational studies employing Non-Covalent Interaction (NCI) analysis provide profound insights into the intramolecular forces governing the three-dimensional structure and stability of this compound. This method is instrumental in visualizing and characterizing weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, which are not apparent from the covalent bonding framework alone.
NCI analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified and visualized as isosurfaces. The nature of these interactions is further distinguished by mapping the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density onto these isosurfaces. This allows for a color-coded representation where different types of interactions are highlighted:
Blue isosurfaces typically represent strong, attractive interactions such as hydrogen bonds.
Green isosurfaces indicate weaker, delocalized van der Waals interactions.
Red isosurfaces signify repulsive interactions, such as steric clashes.
For this compound, NCI analysis reveals a dominant intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group (-OH) and the oxygen atom of the adjacent benzoyl chloride group (C=O). This interaction is a critical factor in stabilizing the planar conformation of the molecule.
A characteristic feature in the NCI plot of this compound is a prominent blue isosurface located between the hydroxyl hydrogen and the carbonyl oxygen. This visually confirms the presence of a strong hydrogen bond. Additionally, weaker van der Waals interactions, represented by green isosurfaces, are observed across the aromatic ring. The carbamoyl group (-CONH₂) also participates in the non-covalent interaction landscape, with potential for weaker intramolecular interactions.
The analysis is often accompanied by a 2D scatter plot of the reduced density gradient (RDG) versus sign(λ₂)ρ. In this plot, spikes in the low-density, low-gradient region are indicative of non-covalent interactions. For this compound, a distinct spike in the negative sign(λ₂)ρ region corresponds to the strong O-H···O=C hydrogen bond. Other spikes in the near-zero region of the sign(λ₂)ρ axis represent the weaker van der Waals forces.
The data derived from NCI analysis can be tabulated to quantify the observed interactions. A typical data table would include the type of interaction, the corresponding electron density (ρ), and the sign(λ₂)ρ value at the critical point of the interaction.
Table 1: Representative Data from NCI Analysis of this compound
| Interaction Type | Electron Density (ρ) (a.u.) | sign(λ₂)ρ (a.u.) | Color of Isosurface |
|---|---|---|---|
| O-H···O=C Hydrogen Bond | High | Negative | Blue |
| π-π stacking (Aromatic Ring) | Medium | Near Zero | Green |
Future Research Directions and Unexplored Avenues
Development of Greener Synthetic Routes
The traditional synthesis of acyl chlorides, including structures similar to 5-Carbamoyl-2-hydroxybenzoyl chloride, often involves reagents like thionyl chloride or phosgene, which raise environmental and safety concerns. A pivotal area for future research is the development of more sustainable and environmentally benign synthetic methodologies.
Key Research Objectives:
Alternative Chlorinating Agents: Investigating the use of solid-supported chlorinating agents or reagents that produce less harmful byproducts.
Catalytic Approaches: Exploring catalytic methods that can generate the acyl chloride functionality directly from the corresponding carboxylic acid with high atom economy.
Solvent Selection: Focusing on the use of green solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds.
| Synthetic Strategy | Traditional Reagent | Greener Alternative | Potential Advantages |
| Chlorination | Thionyl Chloride | Vilsmeier reagent, Oxalyl chloride | Milder reaction conditions, fewer toxic byproducts |
| Solvent | Dichloromethane, Toluene | 2-Methyltetrahydrofuran, Cyclopentyl methyl ether | Reduced environmental impact, improved safety profile |
Catalyst-Mediated Transformations
The reactivity of the acyl chloride and the presence of the carbamoyl (B1232498) and hydroxyl groups make this compound an ideal candidate for catalyst-mediated transformations. Such approaches can offer enhanced selectivity, efficiency, and the ability to construct complex molecular architectures under mild conditions.
Organocatalysis: The use of small organic molecules as catalysts could enable enantioselective transformations, which is of particular interest in pharmaceutical synthesis.
Metal Catalysis: Transition metal catalysts, such as palladium, copper, or nickel, could be employed for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents onto the aromatic ring.
| Catalytic System | Reaction Type | Potential Outcome |
| Chiral Amines/Phosphines (Organocatalysis) | Asymmetric acylation | Synthesis of enantiomerically pure derivatives |
| Palladium/Ligand Complexes (Metal Catalysis) | Cross-coupling reactions | Formation of C-C and C-N bonds for novel analogues |
Flow Chemistry Applications for Scalable Synthesis
The translation of synthetic routes from laboratory-scale batches to industrial production often presents challenges. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers numerous advantages for the synthesis of this compound and its derivatives.
Potential Benefits of Flow Chemistry:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive intermediates.
Improved Efficiency and Purity: Precise control over reaction parameters (temperature, pressure, stoichiometry) can lead to higher yields and purities.
Scalability: Scaling up production is more straightforward, as it involves running the process for a longer duration rather than using larger reactors.
Exploration of Novel Derivatives and Their Chemical Properties
A vast and underexplored area of research is the synthesis and characterization of novel derivatives of this compound. By strategically modifying the core structure, new compounds with tailored chemical and physical properties can be developed for a wide range of applications.
Areas for Derivative Exploration:
Modification of the Carbamoyl Group: Synthesis of N-substituted amides to modulate solubility and biological activity.
Reactions at the Hydroxyl Group: Etherification or esterification to introduce new functional groups.
Substitution on the Aromatic Ring: Introduction of additional substituents to fine-tune the electronic properties of the molecule.
Advanced Spectroscopic and Structural Characterization at the Molecular Level
A deeper understanding of the molecular structure and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic and crystallographic techniques can provide invaluable insights.
Characterization Techniques for Future Study:
Solid-State NMR Spectroscopy: To probe the structure and dynamics in the solid state.
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in single crystals of the compound and its derivatives.
Ultrafast Spectroscopy: To study the excited-state dynamics and photophysical properties.
In-depth Computational Modeling of Complex Reaction Pathways and Interactions
Computational chemistry offers a powerful tool for complementing experimental studies. By modeling reaction pathways and intermolecular interactions, researchers can gain a deeper understanding of the chemical behavior of this compound and guide the design of new experiments.
Applications of Computational Modeling:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model transition states and reaction intermediates.
Prediction of Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.
Molecular Docking: In the context of medicinal chemistry, to predict the binding of derivatives to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
